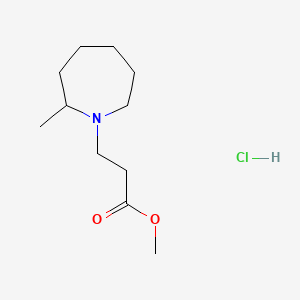
2-Methyl-3-hexamethyleneiminopropionic acid methyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-hexamethyleneiminopropionic acid methyl ester hydrochloride is a chemical compound with a complex structure that includes a methyl ester and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-hexamethyleneiminopropionic acid methyl ester hydrochloride typically involves the esterification of 2-Methyl-3-hexamethyleneiminopropionic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form. The resulting ester is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-hexamethyleneiminopropionic acid methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
2-Methyl-3-hexamethyleneiminopropionic acid methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-hexamethyleneiminopropionic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then interacts with biological pathways to exert its effects. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-hexamethyleneiminopropionic acid: The parent acid form of the compound.
3-Hexamethyleneiminopropionic acid methyl ester: A similar ester without the methyl group.
2-Methyl-3-hexamethyleneiminopropionic acid ethyl ester: An ester with an ethyl group instead of a methyl group.
Uniqueness
2-Methyl-3-hexamethyleneiminopropionic acid methyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
102504-54-1 |
|---|---|
Molecular Formula |
C11H22ClNO2 |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
methyl 3-(2-methylazepan-1-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-10-6-4-3-5-8-12(10)9-7-11(13)14-2;/h10H,3-9H2,1-2H3;1H |
InChI Key |
OEHFUNHMQIROKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCN1CCC(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















